Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate

Description

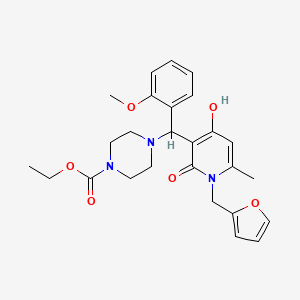

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring:

- Core structure: A 1,2-dihydropyridin-2-one ring substituted with a 4-hydroxy group and a 6-methyl group.

- Substituents: A furan-2-ylmethyl group attached to the pyridinone nitrogen. A 2-methoxyphenyl moiety linked via a benzylic carbon to the piperazine ring. A piperazine-1-carboxylate ester at position 4 of the pyridinone core.

Its synthesis likely involves multi-step reactions, such as cyclization, alkylation, and condensation, akin to methods described for analogous compounds .

Properties

IUPAC Name |

ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(2-methoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O6/c1-4-34-26(32)28-13-11-27(12-14-28)24(20-9-5-6-10-22(20)33-3)23-21(30)16-18(2)29(25(23)31)17-19-8-7-15-35-19/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDQJDQTJVUUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C26H31N3O5

- Molecular Weight: 465.55 g/mol

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in various biological systems.

2. Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit key enzymes involved in neurological processes:

- Butyrylcholinesterase (BChE): Exhibited moderate inhibitory activity with an IC50 value comparable to standard inhibitors like physostigmine .

- Acetylcholinesterase (AChE): Showed selective inhibition, which is significant for the treatment of Alzheimer's disease and other cognitive disorders.

3. Analgesic and Anti-inflammatory Effects

Compounds related to this structure have demonstrated analgesic properties that surpass those of traditional analgesics like acetylsalicylic acid. This suggests potential applications in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

A. Interaction with Receptors

The compound may interact with various neurotransmitter receptors, modulating their activity and influencing physiological responses.

B. Modulation of Signaling Pathways

It is hypothesized that this compound could affect signaling pathways associated with inflammation and neuroprotection, potentially leading to therapeutic benefits in neurological disorders.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of similar piperazine derivatives on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, supporting the potential use of these compounds in neurodegenerative diseases.

Case Study 2: Pain Management

In a preclinical model, the analgesic efficacy of a related compound was evaluated against a control group receiving standard analgesics. The results showed a statistically significant reduction in pain scores among subjects treated with the experimental compound, indicating its potential as a new analgesic agent.

Data Summary

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of piperazine and pyridine, including this compound, exhibit antimicrobial properties against various pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with microbial enzymes or receptors.

2. Anticancer Potential

Studies have shown that compounds with similar structural features possess anticancer properties. Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

There is emerging evidence that compounds containing piperazine and pyridine structures can provide neuroprotective effects. This compound may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines revealed that this compound exhibited cytotoxic effects. The mechanism involved the activation of apoptotic pathways, leading to increased cell death in cancerous cells while sparing normal cells . This highlights its potential for targeted cancer therapy.

Case Study 3: Neuroprotection in Animal Models

Animal model studies have shown that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings support its further investigation as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, emphasizing substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Influence: The 1,2-dihydropyridin-2-one core (target compound and ) is associated with antioxidant activity, particularly when substituted with electron-withdrawing groups (e.g., bromophenyl in ). Pyridazinone derivatives () exhibit antimicrobial properties but lack the dihydropyridinone’s redox-active hydroxyl group, which is critical for radical scavenging in antioxidants .

Substituent Effects: Piperazine-carboxylate: Present in both the target compound and , this moiety enhances solubility and may facilitate receptor binding via hydrogen bonding . Furan vs.

Biological Activity: The bromophenyl-substituted dihydropyridinone () showed 79.05% antioxidant activity at 12 ppm, comparable to ascorbic acid (82.71%) . The target compound’s 4-hydroxy group and methoxyphenyl substituent may synergize to enhance radical scavenging, though steric hindrance from the furan group could modulate efficacy. Piperazine-containing compounds (e.g., ) are often optimized for CNS penetration due to their balanced hydrophilicity and affinity for amine receptors .

Synthetic Routes: The target compound’s synthesis likely parallels methods for ’s derivatives, involving cyclization of ketones with aldehydes (e.g., Chichibabin-like reactions) and subsequent piperazine functionalization . ’s use of hydrazine condensations for pyridazinone derivatives highlights alternative pathways for N-heterocycle formation .

Computational and Structural Insights

- Molecular Docking: Studies on analogous dihydropyridinones () suggest that the 2-oxo group and aromatic substituents interact with antioxidant enzyme active sites (e.g., NADPH oxidase) via hydrogen bonding and hydrophobic interactions .

- Similarity Analysis: Graph-based structural comparisons () indicate that the target compound shares <50% similarity with pyridazinones () due to core heterocycle differences, but >70% with dihydropyridinones () .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis involves multi-step processes:

- Step 1 : Construct the dihydropyridinone core via condensation of substituted furan-2-ylmethylamine with a β-keto ester, followed by cyclization under acidic conditions .

- Step 2 : Introduce the 2-methoxyphenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

- Step 3 : Functionalize the piperazine ring using a carboxylation reaction with ethyl chloroformate under inert conditions .

Key challenges include regioselectivity in the dihydropyridinone formation and steric hindrance during piperazine coupling.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 6.5–7.5 ppm (aromatic protons from furan and 2-methoxyphenyl), and δ 3.5–4.5 ppm (piperazine and methoxy groups) .

- ¹³C NMR : Confirm carbonyl groups (C=O) at ~170–175 ppm and aromatic carbons at 100–160 ppm .

- IR : Strong absorbance near 1680–1720 cm⁻¹ for ester and ketone C=O stretches .

- MS : Expect a molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~500–550 Da) with fragmentation patterns indicating loss of CO₂ (ethyl ester) or furan methyl groups .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all steps involving volatile reagents .

- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the ester group .

- Spill Management : Neutralize acidic/basic spills with appropriate agents (e.g., sodium bicarbonate for acids) and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, optimize dihydropyridinone cyclization at 60–80°C with p-toluenesulfonic acid (5 mol%) in toluene .

- In Situ Monitoring : Employ HPLC or inline IR to track intermediate formation and adjust reaction time dynamically .

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the product from regioisomers .

Q. How can instability issues (e.g., hydrolysis of the ester group) be mitigated during synthesis?

- Methodological Answer :

- Moisture Control : Use anhydrous solvents (e.g., THF over molecular sieves) and Schlenk-line techniques for moisture-sensitive steps .

- Protecting Groups : Temporarily protect the 4-hydroxy group on the dihydropyridinone with a tert-butyldimethylsilyl (TBS) group, removed later via TBAF .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify vulnerable sites and refine storage conditions .

Q. What computational tools can predict biological activity or reaction pathways?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina or GROMACS .

- Reaction Path Search : Apply density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .

- AI-Driven Optimization : Train neural networks on reaction datasets to predict optimal catalysts or solvent systems .

Q. How can contradictions in spectral or biological data be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with synthesized analogs (e.g., methyl vs. ethyl ester derivatives) to assign ambiguous peaks .

- Crystallography : Resolve stereochemical uncertainties via X-ray diffraction of a single crystal grown from ethanol/water .

- Biological Replicates : Repeat enzyme inhibition assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.